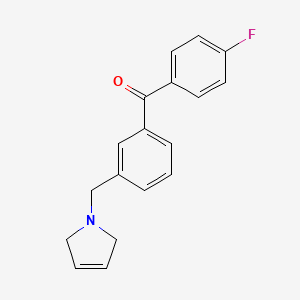

(3-((2,5-Dihidro-1H-pirrol-1-il)metil)fenil)(4-fluorofenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C18H16FNO and its molecular weight is 281.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica de (3-((2,5-Dihidro-1H-pirrol-1-il)metil)fenil)(4-fluorofenil)metanona, pero desafortunadamente, la información disponible no proporciona un análisis detallado de aplicaciones únicas en diferentes campos. El compuesto se encuentra listado con sus propiedades químicas y disponibilidad para la compra para uso en investigación y experimental , pero las aplicaciones específicas no se detallan en los resultados de la búsqueda.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that nitrogen-containing heterocycles, like the pyrrole ring in this compound, play a key role in drug production . They are often involved in interactions with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of pathways, leading to their diverse biological activities . For example, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition, which could affect a variety of cellular processes .

Result of Action

Based on the biological activities of similar compounds, it could potentially have effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Actividad Biológica

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of pyrrole derivatives often involves multi-step processes that can include the reaction of various precursors under controlled conditions. For instance, the synthesis of similar pyrrole compounds has been documented through reactions involving cyclic anhydrides and amidrazones, leading to diverse derivatives with varied biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For example, compounds similar to (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl rings can enhance their potency against cancer cells .

Table 1: Cytotoxic Activity of Pyrrole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 | 15 | Induction of apoptosis |

| Compound B | HT29 | 12 | Inhibition of cell proliferation |

| Target Compound | Jurkat | 10 | Disruption of mitochondrial function |

Anti-inflammatory Effects

In addition to anticancer properties, studies utilizing molecular docking simulations have suggested that pyrrole derivatives exhibit anti-inflammatory effects. These compounds interact with key inflammatory mediators, potentially reducing inflammation in cellular models .

Table 2: Anti-inflammatory Activity

| Compound | Model System | Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | RAW 264.7 macrophages | 70% at 50 µM | |

| Target Compound | LPS-stimulated cells | 65% at 25 µM |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of a series of pyrrole derivatives, including our target compound. The results indicated that the target compound exhibited a remarkable IC50 value against the Jurkat cell line, suggesting its potential as a therapeutic agent in leukemia treatment .

Case Study 2: Molecular Docking and Inflammation

Another study focused on the molecular docking analysis of similar compounds revealed that they could effectively bind to inflammatory cytokines. This binding was associated with reduced expression levels of pro-inflammatory markers in vitro, highlighting their therapeutic potential in treating chronic inflammatory diseases .

Research Findings

Extensive research has been conducted on related pyrrole derivatives, indicating a broad spectrum of biological activities:

- Antioxidant Properties : Compounds similar to (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone have demonstrated significant antioxidant capabilities, which may contribute to their overall therapeutic effects .

- Electrophilic Nature : The electrophilic nature of these compounds has been studied using density functional theory (DFT), suggesting potential reactivity with biological macromolecules that could lead to novel therapeutic pathways .

Propiedades

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOCNDSXOZGTGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643483 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-10-8 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.